Cas no 330657-24-4 ((3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one)
![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one structure](https://ja.kuujia.com/images/noimg.png)
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one 化学的及び物理的性質
名前と識別子
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- (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one
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(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI82183-5mg |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Ambeed | A954417-1g |
(3E,5E)-3,5-Bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00914634-1g |
(3E,5E)-3,5-Bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI82183-1mg |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI82183-10mg |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI82183-500mg |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI82183-1g |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one |
330657-24-4 | >90% | 1g |
$1295.00 | 2024-04-20 |
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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6. Back matter
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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S. Ahmed Chem. Commun., 2009, 6421-6423
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-oneに関する追加情報
Introduction to (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one (CAS No. 330657-24-4)
(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one is a fascinating organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 330657-24-4, belongs to a class of molecules known for their unique structural and functional properties. The presence of multiple aromatic rings and a piperidine core makes it a promising candidate for further exploration in drug discovery and molecular design.
The molecular structure of (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one features a central piperidine ring substituted with two aldimine groups at the 3 and 5 positions. These aldimine groups are further functionalized with bulky (2,4-dimethylphenyl)methylidene substituents. This particular arrangement imparts a high degree of steric hindrance and electronic richness to the molecule, which can be exploited for various biological interactions.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The piperidine scaffold is particularly noteworthy due to its prevalence in biologically active molecules. For instance, several FDA-approved drugs contain piperidine rings as key structural elements, highlighting their importance in drug design. The compound (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one represents an intriguing derivative that could serve as a building block for more complex pharmacophores.
The aromatic substituents in this compound, specifically the (2,4-dimethylphenyl)methylidene groups, contribute to its overall stability and reactivity. These groups can engage in π-π stacking interactions with biological targets, which is a common mechanism of action for many small molecule drugs. Additionally, the presence of methyl groups at the 2 and 4 positions of the phenyl ring enhances the lipophilicity of the molecule, making it more likely to cross cell membranes and reach intracellular targets.
Recent studies have demonstrated the utility of such substituted piperidine derivatives in modulating various biological pathways. For example, compounds with similar structural motifs have been shown to interact with enzymes and receptors involved in inflammation and neurodegeneration. The aldimine functionality in (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one suggests potential applications in enzyme inhibition or activation, depending on the specific target.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The formation of the aldimine bonds is particularly critical and often requires precise control over reaction conditions to avoid side products. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and precision.
In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in vitro. For instance, certain analogs have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses. The exact mechanism of action would depend on further experimentation to identify specific binding interactions with biological targets.
The stereochemistry of the molecule is also an important consideration. The (3E,5E) configuration indicates that the double bonds are oriented trans to each other at both positions. This stereochemical arrangement can influence how the molecule interacts with biological targets by affecting its conformational flexibility and binding affinity.
Future research directions could include exploring the pharmacological properties of this compound or its derivatives using both computational modeling and experimental approaches. Computational methods can help predict potential binding modes and affinity for various targets, while experimental studies can validate these predictions and provide insights into off-target effects.
The versatility of heterocyclic compounds like (3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one makes them valuable tools for drug discovery. By modifying their structure through strategic substitutions or functional group transformations, researchers can fine-tune their properties to meet specific therapeutic needs.
In conclusion, the compound identified by CAS number 330657-24-4 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive starting point for developing new drugs targeting various diseases.
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